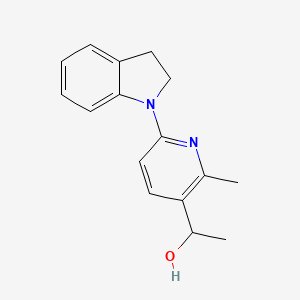
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature, resulting in the formation of the desired compound .
化学反応の分析
Types of Reactions: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s indoline and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol: This compound shares a similar structure but with a different substitution pattern on the pyridine ring.
Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds also feature an indoline moiety and have shown significant biological activity.
Uniqueness: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific substitution pattern and the combination of indoline and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-14(12(2)19)7-8-16(17-11)18-10-9-13-5-3-4-6-15(13)18/h3-8,12,19H,9-10H2,1-2H3 |
InChIキー |
MOKWSINZAVZBQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


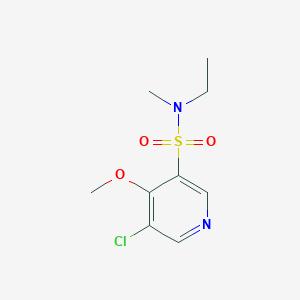
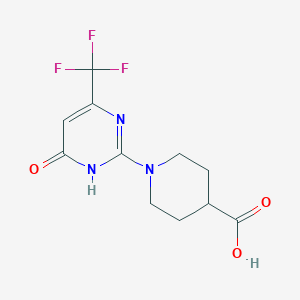
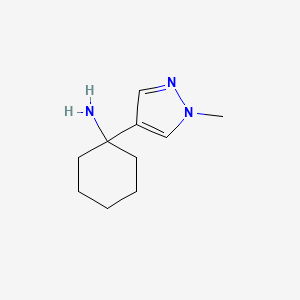
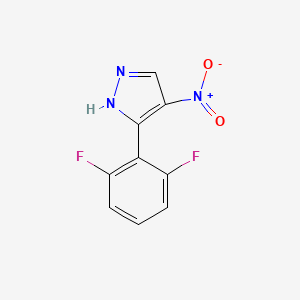
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
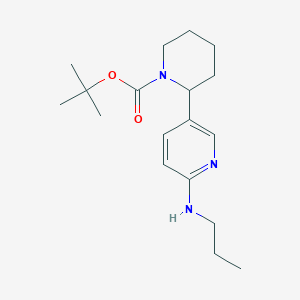


![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)

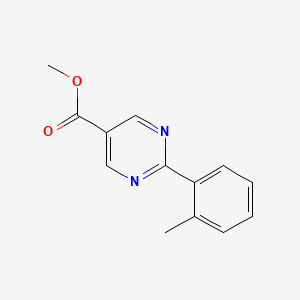
![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)


